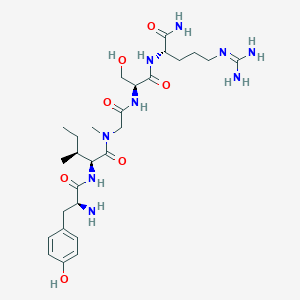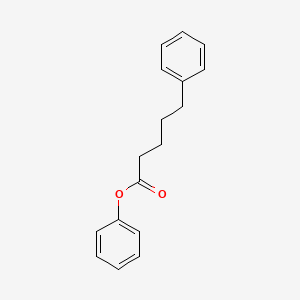
Benzenepentanoic acid, phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenepentanoic acid, phenyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular ester is formed from benzenepentanoic acid and phenol, resulting in a compound with unique chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzenepentanoic acid, phenyl ester can be synthesized through the esterification of benzenepentanoic acid with phenol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The reaction can be represented as follows:
Benzenepentanoic acid+PhenolH2SO4Benzenepentanoic acid, phenyl ester+Water
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, the use of solid acid catalysts can enhance the efficiency and sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Benzenepentanoic acid, phenyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into benzenepentanoic acid and phenol in the presence of an acid or base catalyst.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Transesterification: The ester can be transformed into other esters through reaction with different alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis requires a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Transesterification: Catalysts such as alkali metal alkoxides or Lewis acids are used.
Major Products
Hydrolysis: Benzenepentanoic acid and phenol.
Reduction: The corresponding alcohols.
Transesterification: Different esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Benzenepentanoic acid, phenyl ester has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of benzenepentanoic acid, phenyl ester involves its interaction with specific molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of benzenepentanoic acid and phenol. The esterification process is the reverse, where the carboxylic acid and alcohol react to form the ester.
Comparación Con Compuestos Similares
Benzenepentanoic acid, phenyl ester can be compared with other esters such as:
Ethyl benzoate: Formed from benzoic acid and ethanol, used in perfumes and flavorings.
Methyl salicylate:
Phenyl acetate: Used in the synthesis of various organic compounds.
Propiedades
Número CAS |
189251-08-9 |
|---|---|
Fórmula molecular |
C17H18O2 |
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
phenyl 5-phenylpentanoate |
InChI |
InChI=1S/C17H18O2/c18-17(19-16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-6,9-10,12-13H,7-8,11,14H2 |
Clave InChI |
QGHHZJILQNWGDF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCCC(=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14265128.png)


![1,1'-{[1-(Hex-1-yn-1-yl)cyclopropane-1,2-diyl]disulfonyl}dibenzene](/img/structure/B14265140.png)
![4-(6-Pyridin-2-ylpyridin-2-yl)-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]pyrimidine](/img/structure/B14265141.png)
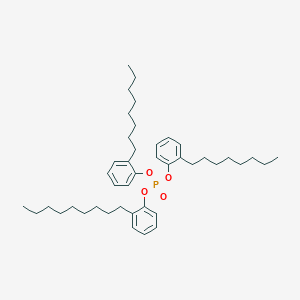
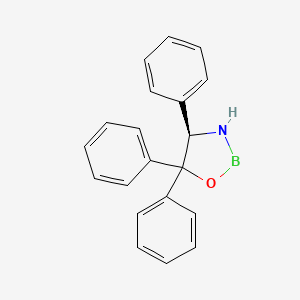
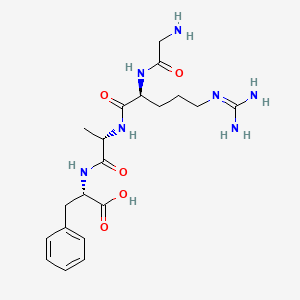
![1-Oxo-2-[(1-phenylpent-4-en-1-yl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14265163.png)
![1,1',1'',1'''-[1,4-Phenylenedi(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14265171.png)

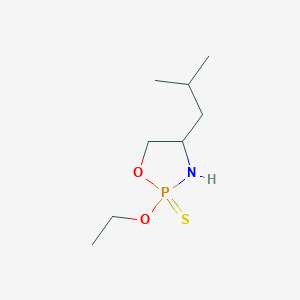
![N-Cyclohexyl-N'-(3,4-dichlorophenyl)-N-[(trimethylsilyl)methyl]urea](/img/structure/B14265201.png)
